molecular formula C27H17N3O6 B2420147 3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) CAS No. 2239318-38-6

3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)

Cat. No.: B2420147
CAS No.: 2239318-38-6
M. Wt: 479.448
InChI Key: WLEVYJJZFWKKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) is a complex organic compound that features a triazole ring and two chromen-2-one moieties

Scientific Research Applications

3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) has several scientific research applications:

Mechanism of Action

The mechanism of action for similar compounds involves targeting aminoacyl-tRNA synthetases . These enzymes are promising molecular targets for antibiotic development . The exact mechanism of action for this specific compound is not available in the retrieved data.

Future Directions

The future directions for similar compounds involve further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . The exact future directions for this specific compound are not available in the retrieved data.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) typically involves a multi-step process. One common method includes the use of a click reaction between an azide and an alkyne to form the triazole ring . The chromen-2-one moieties are then introduced through a series of condensation reactions involving appropriate aldehydes and phenols .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives .

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(1-phenyltriazol-4-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O6/c31-24-16-10-4-6-12-19(16)35-26(33)22(24)21(18-14-30(29-28-18)15-8-2-1-3-9-15)23-25(32)17-11-5-7-13-20(17)36-27(23)34/h1-14,21,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEVYJJZFWKKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.